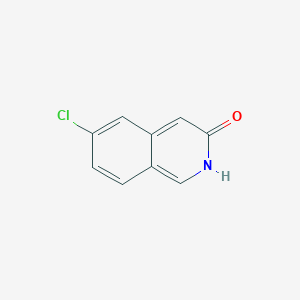

6-Chloroisoquinolin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloroisoquinolin-3(2H)-one is a chemical compound with the molecular formula C9H6ClNO . It has a molecular weight of 179.60 . It is stored in a dry room at room temperature .

Physical And Chemical Properties Analysis

6-Chloroisoquinolin-3(2H)-one has a molecular weight of 179.60 . It is stored in a dry room at room temperature . Unfortunately, the boiling point and other physical and chemical properties were not specified in the sources I have access to .Scientific Research Applications

Crystal Structure and Spectroscopic Studies

6-Chloroisoquinolin-3(2H)-one has been studied for its crystal structure and spectroscopic characteristics. Research demonstrates the preparation and characterization of its metastable crystalline forms, investigating their single-crystal diffraction, X-ray powder diffraction, Hirshfeld surfaces, solid-state vibrational spectroscopy, and thermal analysis. These studies reveal insights into the molecular behavior and interactions of this compound (Luo & Sun, 2014).

Pharmacological Properties

6-Chloroisoquinolin-3(2H)-one and its derivatives have been examined for various pharmacological properties. For instance, research explores its potential as an apoptosis inducer and anticancer agent, highlighting its ability to penetrate the blood-brain barrier and showing efficacy in cancer models (Sirisoma et al., 2009).

Antimicrobial Activity

Studies have also focused on the antimicrobial activity of 6-Chloroisoquinolin-3(2H)-one derivatives. Research into 2-chloro-6-methylquinoline hydrazones derived from this compound has shown significant antibacterial activity against various bacterial strains and weak activity against fungal strains (Bawa, Kumar, Drabu, & Kumar, 2009).

Corrosion Inhibition

The compound's derivatives have been evaluated for their effectiveness in corrosion inhibition. Quantum chemical calculations and molecular dynamic simulations have been used to explore the corrosion inhibition mechanism of these derivatives in acidic solutions, making them potentially useful in industrial applications (Saha, Murmu, Murmu, & Banerjee, 2016).

Chemosensory Applications

6-Chloroisoquinolin-3(2H)-one derivatives have been characterized as chemosensors. For example, a derivative selectively responded to Cd2+ ions over other metal ions, showing potential for measuring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).

Electrochemical Behavior

Research on the polarographic reduction of 6-chloroquinoline, a related compound, in dimethylformamide solutions has provided insights into its electrochemical behavior. This study contributes to understanding the mechanisms of electrochemical reactions of this class of compounds (Fujinaga & Takaoka, 1968).

Mechanism of Action

properties

IUPAC Name |

6-chloro-2H-isoquinolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZUMLJICSZAJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CNC(=O)C=C2C=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2877071.png)

![N-(3-fluorophenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2877072.png)

![4-chloro-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2877075.png)

![N-(4-butylphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2877078.png)

![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2877080.png)

![ethyl [5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2877086.png)

![2-{[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]formamido}-N-methylacetamide](/img/structure/B2877087.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-methylbenzamide](/img/structure/B2877088.png)

![Tert-butyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B2877090.png)

![(3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/no-structure.png)